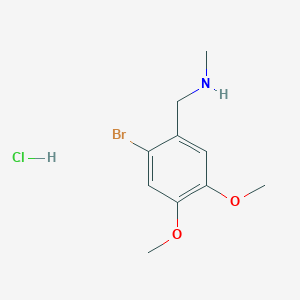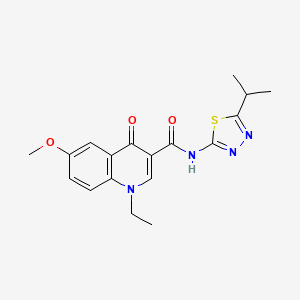
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, who was interested in exploring the effects of various psychoactive substances. DOB is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of psychedelics.
Wirkmechanismus
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the serotonin 2A receptor by (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is thought to lead to changes in neural activity and communication, which may underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and increases in salivation and perspiration. These physiological effects are thought to be mediated by the activation of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Vorteile Und Einschränkungen Für Laborexperimente
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on this receptor subtype. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also several limitations to the use of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride in lab experiments. One of the main limitations is its potency, which can make it difficult to control the dosage and avoid adverse effects. Additionally, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has a long duration of action, which can make it challenging to study its effects over a short period of time.
Zukünftige Richtungen
There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics. One area of interest is the potential therapeutic applications of these drugs for the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychedelics that are more selective and have fewer adverse effects than existing drugs.
Overall, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is a potent and selective psychedelic drug that has been used in scientific research to study the mechanisms of action of psychedelics. While it has several advantages for use in lab experiments, there are also limitations to its use that must be considered. Further research is needed to fully understand the potential therapeutic applications of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics.
Synthesemethoden
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is synthesized from 2,5-dimethoxybenzaldehyde and 2-amino-1-bromo-4-methylbenzene in the presence of a reducing agent and a catalyst. The resulting product is purified by recrystallization and converted to its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has also been used to study the effects of psychedelics on perception, cognition, and emotion.
Eigenschaften
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)